molecular formula C16H22N2O5S B5605988 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5605988
M. Wt: 354.4 g/mol
InChI Key: RGIXJWRJRJVANO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, often involves steps that introduce functional groups to enhance activity. For example, Sugimoto et al. (1990) described the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showing significant anti-acetylcholinesterase activity. Introduction of bulky moieties and specific substituents at the nitrogen atom of benzamide dramatically enhanced activity, highlighting the importance of structural modifications in the synthesis of potent derivatives (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their pharmacological activity. Studies involving spectral analysis, such as 1H-NMR and IR, help in elucidating the structure-activity relationship. Khalid et al. (2016) conducted spectral analysis and antibacterial studies on N-substituted derivatives of piperidine, indicating that specific structural features contribute to biological activity (Khalid et al., 2016).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, leading to diverse biological activities. The synthesis of novel compounds often involves the reaction of benzhydryl chlorides with piperidine followed by N-sulfonation, as described by Vinaya et al. (2009). Such reactions produce compounds with significant antimicrobial activities, underscoring the versatility of piperidine derivatives in chemical synthesis (Vinaya et al., 2009).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-2-24(20,21)18-7-3-4-12(11-18)16(19)17-13-5-6-14-15(10-13)23-9-8-22-14/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIXJWRJRJVANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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